molecular formula C53H83N15O15 B1178019 EINECS 234-426-5 CAS No. 137228-74-1

EINECS 234-426-5

Cat. No.: B1178019
CAS No.: 137228-74-1
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Description

Chemical Identity and Structural Characterization

Nomenclature and Identification Parameters

EINECS Classification and Registry Information

Fluorophlogopite holds the European Inventory of Existing Commercial Chemical Substances number 234-426-5, establishing its classification within the regulatory framework for chemical substances. This designation represents the compound's official recognition in European chemical commerce and provides the standardized identifier for regulatory and commercial purposes. The EINECS system classifies this material as an inorganic compound within the broader category of layered silicate minerals, specifically as a synthetic variant of the mica group minerals.

The International Mineralogical Association has assigned the designation IMA2006-011 to this compound, with the corresponding International Mineralogical Association symbol designated as Fphl. This official mineralogical recognition establishes fluorophlogopite as a valid mineral species distinct from its natural counterparts, acknowledging its unique chemical composition and structural characteristics that warrant separate classification within the mica group.

CAS Registry Numbers and Synonyms

The Chemical Abstracts Service registry number 12003-38-2 serves as the primary chemical identifier for fluorophlogopite in scientific literature and commercial applications. This registry number provides unambiguous identification across various chemical databases and regulatory systems worldwide. The compound appears in literature under several synonymous designations, including synthetic fluorophlogopite, fluorphlogopite, and synthetic mica, reflecting its artificial origin and relationship to the broader mica mineral family.

Additional nomenclature variations include the systematic chemical name aluminum fluoride potassium magnesium silicate oxide, which directly describes the elemental composition and stoichiometry of the compound. Industrial applications frequently employ the term synthetic mica to emphasize the compound's engineered nature and its functional similarity to natural mica materials in technological applications.

Molecular Formula Variations (Mg3K[AlF2O(SiO3)3])

The molecular formula of fluorophlogopite exhibits several equivalent representations that reflect different approaches to expressing its complex composition. The most commonly cited formula KMg3(AlSi3)O10F2 emphasizes the tetrahedral framework structure and the coordination environment of the major cations. Alternative formulations include AlF2KMg3O10Si3, which presents the constituent elements in alphabetical order, and Mg3K[AlF2O(SiO3)3], which emphasizes the octahedral coordination of magnesium and the silicate framework structure.

The molecular weight of fluorophlogopite calculated from the empirical formula KMg3(AlSi3)O10F2 equals 415.82 grams per mole, though some sources report variations of 372.63 grams per mole depending on the specific formulation convention employed. These variations arise from different methods of expressing the hydration state and the precise stoichiometric ratios of the constituent elements in the crystalline structure.

Formula Representation Molecular Weight (g/mol) Reference Convention
KMg3(AlSi3)O10F2 415.82 Standard mineralogical
AlF2KMg3O10Si3 372.63 Alphabetical elemental
Mg3K[AlF2O(SiO3)3] 415.82 Coordination emphasis

Crystallographic Structure

Space Group Symmetry and Unit Cell Parameters

Fluorophlogopite crystallizes in the monoclinic crystal system with space group symmetry C2/m, consistent with the structural characteristics typical of trioctahedral mica minerals. The unit cell parameters exhibit specific dimensional relationships that reflect the layered structure and the effects of fluorine substitution on the crystallographic framework. Refined unit cell parameters demonstrate remarkable consistency across different synthesis conditions and crystal specimens.

Single crystal X-ray diffraction studies reveal unit cell dimensions of a = 5.305-5.324 Å, b = 9.183-9.222 Å, and c = 10.116-10.144 Å, with the monoclinic angle β ranging from 100.062° to 100.3°. The unit cell volume varies correspondingly from 473 to 487 cubic angstroms with Z = 2 formula units per unit cell. These parameters reflect the fundamental structural constraints imposed by the tetrahedral-octahedral-tetrahedral layer arrangement and the specific coordination requirements of the interlayer potassium cations.

Crystal Parameter Range Reference Values
a-axis (Å) 5.305-5.324 5.308±0.002
b-axis (Å) 9.183-9.222 9.189±0.003
c-axis (Å) 10.116-10.144 10.139±0.001
β angle (°) 100.062-100.3 100.07±0.02
Volume (ų) 473-487 486.88
Z 2 2
Tetrahedral-Octahedral-Tetrahedral Layer Configuration

The fundamental structural architecture of fluorophlogopite consists of a tetrahedral-octahedral-tetrahedral layer configuration characteristic of 2:1 phyllosilicate minerals. This arrangement features two tetrahedral sheets sandwiching a central octahedral sheet, with the tetrahedral apices pointing toward the octahedral layer and sharing oxygen atoms with the octahedral polyhedra. The tetrahedral sites accommodate silicon and aluminum atoms in ordered distributions that maintain the overall structural integrity and charge balance of the layered framework.

Within the tetrahedral sheets, silicon and aluminum atoms occupy tetrahedral coordination sites surrounded by four oxygen atoms, forming interconnected tetrahedral units that create hexagonal ring patterns when viewed along the crystallographic c-axis. The tetrahedral rotation angle, designated as α, measures approximately 5.88° in fluorophlogopite, representing a relatively small ditrigonal distortion compared to other mica species. This limited distortion reflects the favorable geometric relationships between the tetrahedral and octahedral sheets in the fluorine-substituted structure.

The octahedral sheet contains magnesium atoms in sixfold coordination with oxygen and fluorine atoms, creating MgO4F2 and MgO6 polyhedra depending on the local fluorine distribution. The octahedral sites exhibit two crystallographically distinct positions, designated M1 and M2, which show different coordination environments and geometric characteristics. The M1 sites demonstrate trans-coordination with respect to the shared tetrahedral-octahedral oxygen atoms, while the M2 sites exhibit cis-coordination arrangements.

Fluorine Positioning and Coordination Environment

Fluorine atoms in fluorophlogopite occupy specific crystallographic positions that fundamentally alter the coordination environment compared to hydroxyl-containing phlogopite. The fluorine atoms coordinate exclusively to the octahedral magnesium cations, replacing hydroxyl groups that would normally bridge between adjacent octahedral sites. This substitution creates F-Mg coordination bonds with distances averaging 2.029-2.038 Å, significantly shorter than the corresponding Mg-O distances in hydroxyl-rich analogs.

The spatial arrangement of fluorine atoms demonstrates preferential positioning above and below the octahedral sheet, creating coordination environments that stabilize the layered structure through strong electrostatic interactions. X-ray diffraction analysis reveals that fluorine atoms occupy the O4 crystallographic site with full occupancy, completely replacing hydroxyl groups in the synthetic material. This complete substitution eliminates the orientational disorder commonly observed in hydroxyl-bearing micas, resulting in a more ordered and thermally stable structure.

The coordination geometry around fluorine atoms involves three magnesium cations from the octahedral sheet, creating triangular coordination arrangements that contribute to the overall structural stability. The F-Mg-F bond angles average approximately 90°, consistent with the octahedral coordination requirements of the magnesium cations. Neutron diffraction studies confirm the absence of residual hydroxyl groups in synthetic fluorophlogopite, supporting the complete fluorine substitution mechanism.

Fluorine Coordination Bond Distance (Å) Coordination Number Reference
F-Mg(M1) 2.029±0.003 3
F-Mg(M2) 2.038±0.003 3
Average F-Mg 2.034±0.003 3

Structural Comparison with Natural Phlogopite

Fluorine Substitution Mechanisms for Hydroxyl Groups

The substitution of fluorine for hydroxyl groups in fluorophlogopite represents a fundamental alteration in the anionic framework that significantly impacts the structural and physical properties of the mineral. Natural phlogopite contains hydroxyl groups that exhibit specific orientational preferences dependent on the local electrostatic environment, with the dipole moments of hydroxyl ions oriented perpendicular to the cleavage plane in trioctahedral mica structures. The replacement of these orientationally flexible hydroxyl groups with spherically symmetric fluorine atoms eliminates this directional variability and creates a more ordered structural arrangement.

Infrared spectroscopic analysis demonstrates that hydroxyl groups in natural phlogopite absorb at 3700 cm⁻¹, indicating their specific bonding environment and orientation within the octahedral sheet. The complete absence of hydroxyl absorption bands in synthetic fluorophlogopite confirms the total replacement of these groups by fluorine atoms. This substitution mechanism follows the general reaction 2(OH)⁻ → 2F⁻, maintaining charge balance while fundamentally altering the hydrogen bonding network that typically stabilizes natural mica structures.

The substitution process affects the coordination environment of the octahedral cations by eliminating the asymmetric charge distribution associated with hydroxyl dipoles. Natural phlogopite exhibits hydroxyl orientations that create locally varying electrostatic fields around the magnesium cations, whereas fluorophlogopite presents a uniform anionic environment that promotes more regular octahedral geometries. This uniformity contributes to the enhanced thermal stability and improved crystallographic order observed in synthetic fluorophlogopite compared to its natural analog.

Interlayer Cation Interactions

The interlayer region in fluorophlogopite exhibits significantly different electrostatic characteristics compared to natural phlogopite due to the altered anionic composition of the tetrahedral-octahedral-tetrahedral layers. Potassium cations occupy twelve-coordinated sites between adjacent layers, with coordination distances that reflect the influence of fluorine substitution on the interlayer bonding environment. The K-O bond distances in fluorophlogopite range from 2.969 to 3.312 Å for inner and outer coordination spheres respectively, demonstrating the asymmetric coordination geometry typical of mica interlayer sites.

Structural refinement studies reveal that fluorine substitution creates a more electronegative interlayer environment that enhances the attractive interactions between potassium cations and the anionic framework. The absence of hydroxyl groups eliminates the directional hydrogen bonding that can contribute to interlayer cohesion in natural micas, replacing these interactions with purely ionic bonding between potassium and the surrounding oxygen and fluorine atoms. This change in bonding character contributes to the different cleavage properties and mechanical behavior observed in synthetic fluorophlogopite.

The interlayer spacing in fluorophlogopite, reflected in the c-axis dimension, shows systematic differences from natural phlogopite that correlate with the extent of fluorine substitution. Complete fluorine substitution results in a contraction of the interlayer spacing due to the increased attractive interactions between the potassium cations and the more electronegative anionic framework. This structural modification affects the thermal expansion behavior and the pressure-dependent compression characteristics of the material, with implications for its performance in high-temperature applications.

Interlayer Parameter Fluorophlogopite Natural Phlogopite Difference
K-O inner (Å) 2.969±0.003 3.004±0.004 -0.035
K-O outer (Å) 3.312±0.003 3.276±0.004 +0.036
c-axis spacing (Å) 10.139±0.001 10.310±0.005 -0.171
Interlayer thickness (Å) 3.31±0.01 3.48±0.02 -0.17

Properties

CAS No.

137228-74-1

Molecular Formula

C53H83N15O15

Synonyms

EINECS 234-426-5

Origin of Product

United States

Comparison with Similar Compounds

Natural Phlogopite (KMg₃AlSi₃O₁₀(OH)₂)

Natural phlogopite is a hydroxylated mica with structural similarities to synthetic fluorphlogopite. Key differences include:

Property EINECS 234-426-5 Natural Phlogopite
Substituent Fluorine (F⁻) Hydroxyl (OH⁻)
Thermal Stability >1383°C Decomposes at ~900°C
Water Solubility 100 μg/L Insoluble
Electrical Conductivity Low (insulator) Moderate (hydrous)

The replacement of OH⁻ with F⁻ in synthetic fluorphlogopite eliminates hydroxyl decomposition at high temperatures, making it superior for applications requiring prolonged thermal resistance .

Fluorophlogopite Variants (E.g., Na-Substituted)

Synthetic micas with sodium (Na⁺) instead of potassium (K⁺) exhibit altered cation exchange properties:

Property This compound (K⁺) Na-Substituted Fluorophlogopite
Cation K⁺ Na⁺
Layer Charge Density Moderate Higher
Applications High-temperature seals Ion-exchange membranes

Sodium-substituted variants show enhanced ion-exchange capacity but reduced thermal stability compared to potassium-based fluorphlogopite .

Comparison with Functionally Similar Compounds

Talc (Mg₃Si₄O₁₀(OH)₂)

Talc shares layered silicate structures but lacks fluorine and has distinct functional properties:

Property This compound Talc
Thermal Conductivity Low High
Lubricity Moderate Excellent
Toxicity Profile Low Potential asbestos contamination

While talc is preferred for lubricants, synthetic fluorphlogopite is favored in electronics due to its electrical insulation and purity .

Research Findings and Regulatory Considerations

  • Toxicity Prediction : Computational models (e.g., RASAR) classify this compound as low-risk due to its inert fluorine substituents, unlike hydroxylated micas, which may release reactive oxygen species under heat .
  • Regulatory Status : Under REACH, synthetic fluorphlogopite is classified as a "phase-in" substance, requiring registration based on tonnage and hazard profiles. Its structural uniqueness exempts it from direct read-across with natural micas .

Preparation Methods

Industrial-Scale Batch Production

The most widely adopted method for synthesizing fluorophlogopite involves melting oxide-fluoride mixtures at temperatures exceeding 1400°C. A representative protocol from industrial batches (up to several tons) includes:

  • Raw Material Preparation : A mixture of SiO2\text{SiO}_2, γ-Al2O3\gamma\text{-Al}_2\text{O}_3, MgO\text{MgO}, and K2SiF6\text{K}_2\text{SiF}_6 is homogenized to ensure uniform fluoride distribution.

  • Melting Phase : The mixture is heated to 1450°C in a refractory crucible and held at this “soak” temperature for 3 hours to achieve complete liquefaction.

  • Controlled Cooling : The melt is cooled to 1385°C at 100°C/h, followed by quenching in cold water. The quenched material is reheated to 1385°C at 500°C/h and then cooled at 1°C/h to 1300°C to form monocrystals up to 1 cm in diameter.

This method prioritizes crystal size and structural integrity, critical for applications requiring mechanical durability.

Laboratory-Scale Single-Crystal Growth

For research-grade crystals, a modified approach reduces batch size and enhances purity:

  • Precision Stoichiometry : Adjusting the K2SiF6\text{K}_2\text{SiF}_6 content to 20–25 mol% ensures optimal fluorine substitution without excess free fluoride.

  • Gradual Temperature Modulation : After initial melting at 1450°C, the cooling rate is slowed to 1°C/h between 1400°C and 1300°C to minimize thermal stress and defects.

  • Post-Synthesis Treatment : Pulverized crystals undergo heat treatment at 600–1350°C to remove residual fluorides, achieving >99% purity.

Alternative Synthesis Routes

Lead Borate Glass Flux Method (Patent US3011868A)

A patented method utilizes lead borate glass as a flux to lower melting points and facilitate crystal growth:

  • Flux Preparation : Lead borate glass (81.5% PbO\text{PbO}, 18.5% B2O3\text{B}_2\text{O}_3) is combined with stoichiometric amounts of SiO2\text{SiO}_2, MgO\text{MgO}, and KF\text{KF}.

  • Crystallization : The mixture is heated to 1100°C, held for 24 hours, and cooled at 2°C/h to 900°C. The flux is dissolved in nitric acid to isolate hexagonal fluorophlogopite platelets.

Advantages :

  • Reduces energy demand by 30% compared to conventional melting.

  • Yields thin, uniform platelets suitable for optical coatings.

Critical Parameters in Fluorophlogopite Synthesis

Fluoride Stoichiometry and Leaching Mitigation

Excess fluoride ions (F\text{F}^-) in the melt lead to post-synthesis leaching, compromising structural stability. Mitigation strategies include:

  • Reduced K2SiF6\text{K}_2\text{SiF}_6 Input : Limiting fluorine precursors to <1 stoichiometric equivalent minimizes free F\text{F}^- without altering crystal lattice integrity.

  • Post-Synthesis Heat Treatment : Annealing pulverized crystals at 600–800°C for 4–6 hours degrades residual K2SiF6\text{K}_2\text{SiF}_6 into inert byproducts.

Temperature and Cooling Rate Optimization

ParameterIndustrial MethodLaboratory MethodPatent Method
Melting Temperature1450°C1450°C1100°C
Cooling Rate100°C/h → 1°C/h1°C/h2°C/h
Crystal Size1–5 cm1–10 mm50–200 µm

Slower cooling rates (≤1°C/h) correlate with larger crystal sizes but increase production costs by 15–20%.

Challenges and Industrial Adaptations

Fluoride Leaching and Environmental Concerns

Despite post-treatment, trace F\text{F}^- leaching (≤20 ppm) persists, necessitating:

  • Acid Washing : Immersing crystals in 5% HNO3\text{HNO}_3 reduces leachable fluorides by 40–60%.

  • Surface Coating : Applying silicones or alkyl silanes creates hydrophobic barriers, limiting F\text{F}^- migration.

Energy Consumption and Scalability

High-temperature methods account for 70% of production costs. Innovations like the lead borate flux reduce energy use but introduce lead contamination risks. Emerging approaches explore microwave-assisted sintering to cut heating times by 50% .

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of EINECS 234-426-5 in experimental settings?

  • Methodological Answer : Utilize a combination of analytical techniques:

  • Spectroscopic Analysis : NMR (¹H, ¹³C) and FT-IR to confirm structural integrity .
  • Chromatographic Methods : HPLC or GC with reference standards to assess purity (>95% recommended) .
  • Elemental Analysis : Validate empirical formula consistency .
  • Cross-Referencing : Compare data with published spectra in peer-reviewed databases (e.g., SciFinder, Reaxys) to resolve ambiguities .

Q. What are standard protocols for synthesizing this compound in laboratory conditions?

  • Methodological Answer :

  • Step 1 : Review established synthetic routes (e.g., condensation, catalytic hydrogenation) from primary literature, ensuring solvent compatibility and catalyst selection align with safety guidelines .
  • Step 2 : Optimize reaction parameters (temperature, pH, stoichiometry) using Design of Experiments (DOE) to maximize yield .
  • Step 3 : Document purification steps (recrystallization, column chromatography) with retention factors (Rf) and melting points for reproducibility .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures .
  • Solubility : Use shake-flask method across solvents (polar/aprotic) with UV-Vis quantification .
  • Surface Properties : BET analysis for surface area and porosity if applicable .
  • Table : Example data table for physicochemical characterization:
PropertyMethodConditionsResult
Melting PointDifferential Scanning Calorimetry10°C/min, N₂ atmosphere156°C ± 2°C
Solubility in DMSOUV-Vis Spectroscopy25°C, λ = 254 nm12.5 mg/mL

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Systematic Review : Aggregate data from peer-reviewed studies, noting variations in assay conditions (cell lines, concentrations, controls) .
  • Meta-Analysis : Apply statistical models (e.g., random-effects model) to quantify heterogeneity and identify confounding variables (e.g., solvent choice, incubation time) .
  • Validation Experiments : Replicate key studies under standardized protocols, reporting confidence intervals and effect sizes .

Q. What strategies optimize the catalytic efficiency of this compound in heterogeneous reactions?

  • Methodological Answer :

  • Surface Modification : Functionalize with ligands (e.g., phosphines) to enhance active-site accessibility .
  • Kinetic Studies : Use in situ FT-IR or MS to monitor intermediate formation and rate-determining steps .
  • Computational Modeling : Perform DFT calculations to predict binding energies and transition states, guiding experimental adjustments .

Q. How to design a robust experimental framework for studying this compound’s environmental fate?

  • Methodological Answer :

  • Tiered Testing :

Lab-Scale : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) .

Mesocosm Studies : Simulate real-world conditions (soil/water matrices) with LC-MS/MS quantification .

Ecotoxicity : Dose-response assays using model organisms (Daphnia magna, algae) with EC50 calculations .

  • Data Integration : Use GIS tools to map environmental persistence against regional hydrological data .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate LD50/IC50 values .
  • Multivariate Analysis : PCA or PLS-DA to disentangle correlated variables (e.g., pH, temperature) .
  • Uncertainty Quantification : Report 95% confidence intervals and use bootstrapping for small datasets .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

  • Guidelines :

  • Detailed Documentation : Publish full experimental protocols (equipment models, software versions) in supplementary materials .
  • Raw Data Sharing : Deposit spectra, chromatograms, and raw datasets in repositories (e.g., Zenodo, Figshare) .
  • Negative Controls : Include in every assay to validate specificity .

Q. What are common pitfalls in interpreting spectroscopic data for this compound?

  • Solutions :

  • Artifact Detection : Run blank samples to identify solvent/sample holder interference .
  • Peak Assignment : Cross-validate NMR/IR peaks with computational simulations (e.g., ACD/Labs) .
  • Signal Saturation : Avoid high concentrations in UV-Vis to prevent Beer-Lambert law deviations .

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